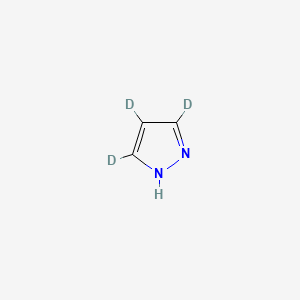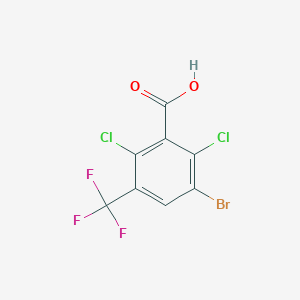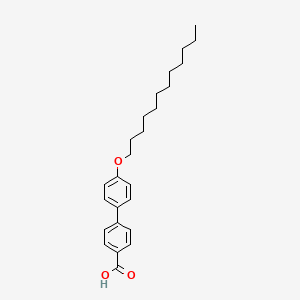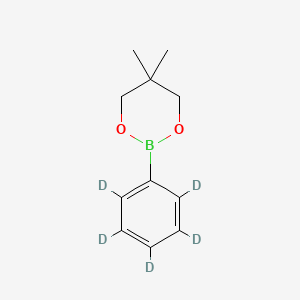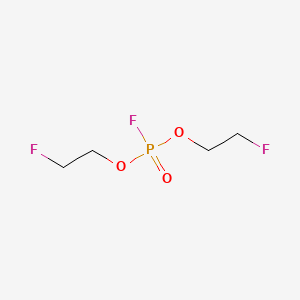
Bis(2-fluoroethyl) phosphorofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-fluoroethyl) phosphorofluoridate is an organophosphorus compound with the chemical formula C4H8F3O3P It is characterized by the presence of fluorine atoms and a phosphorofluoridate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-fluoroethyl) phosphorofluoridate typically involves the reaction of 2-fluoroethanol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then reacts with another molecule of 2-fluoroethanol to yield the final product. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-fluoroethyl) phosphorofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorofluoridate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphorofluoridate alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound include various phosphorofluoridate derivatives, alcohols, and halogenated compounds.
Aplicaciones Científicas De Investigación
Bis(2-fluoroethyl) phosphorofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of bis(2-fluoroethyl) phosphorofluoridate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroethanol: A simpler fluorinated alcohol with similar chemical properties.
Methyl fluoroacetate: An ester with a similar fluorinated structure.
Fluoroethyl fluoroacetate: Another fluorinated ester with comparable reactivity.
Uniqueness
Bis(2-fluoroethyl) phosphorofluoridate is unique due to its combination of fluorine atoms and a phosphorofluoridate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
358-88-3 |
|---|---|
Fórmula molecular |
C4H8F3O3P |
Peso molecular |
192.07 g/mol |
Nombre IUPAC |
1-fluoro-2-[fluoro(2-fluoroethoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H8F3O3P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2 |
Clave InChI |
NNDRYBNJYCMFFN-UHFFFAOYSA-N |
SMILES canónico |
C(CF)OP(=O)(OCCF)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



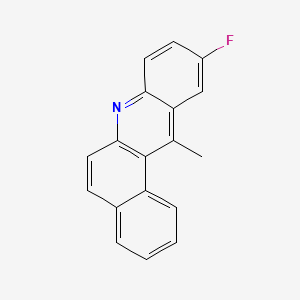
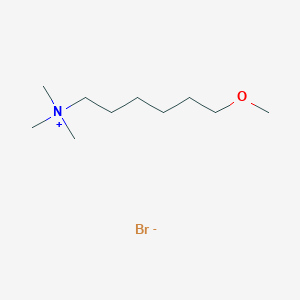
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)

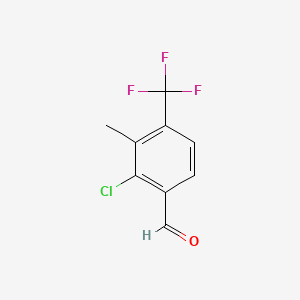
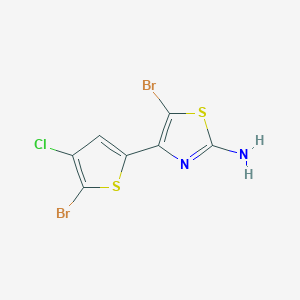
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B13422173.png)

